molecular formula C17H22N4O2S B2740705 N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide CAS No. 942010-72-2

N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Cat. No. B2740705
CAS RN: 942010-72-2
M. Wt: 346.45
InChI Key: MWSRYGAJHPYEEA-UHFFFAOYSA-N
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Description

“N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and a p-tolyl group, which is a functional group related to toluene .

Scientific Research Applications

Dual Src/Abl Kinase Inhibitor

A related compound, substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, has been identified as potent Src/Abl kinase inhibitors. These inhibitors exhibit strong antiproliferative activity against hematological and solid tumor cell lines, suggesting potential applications in cancer treatment (Lombardo et al., 2004).

Photosynthetic Electron Transport Inhibitors

Another research field involves the synthesis of pyrazole derivatives, including 4-carboxypyrazolo-3-tert-butylcarboxamide derivatives, which have been screened as potential inhibitors of photosynthetic electron transport. These compounds could have applications in agriculture and herbicide development (Vicentini et al., 2005).

Synthesis of Functionalized Thiazole Derivatives

Research into the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines has been conducted. Such compounds could have various applications, including in the development of novel pharmaceuticals and materials (Peterlin-Mašič et al., 2000).

Anticancer Agents

Research on thiazole and 1,3,4-thiadiazole derivatives containing thiazole moiety has shown that these compounds possess significant anticancer activities. This suggests potential use in the development of new anticancer drugs (Gomha et al., 2017).

Antiviral Activity

Certain thiazole C-nucleosides have been synthesized and tested for in vitro activity against various viruses. This research indicates possible applications in antiviral drug development (Srivastava et al., 1977).

properties

IUPAC Name

N-butyl-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-4-5-10-18-15(22)14-12(3)19-17(24-14)21-16(23)20-13-8-6-11(2)7-9-13/h6-9H,4-5,10H2,1-3H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSRYGAJHPYEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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